Desmethylvenlafaxine O-D-glucuronide

Pharmacokinetics Drug Metabolism Excretion

Quantifying desvenlafaxine metabolic pathways without the authentic O-glucuronide standard leads to critical analytical failure-the conjugate possesses distinct MS/MS transitions and chromatographic retention versus its aglycone, making false negatives inevitable for the ~19% glucuronide excretory fraction. This reference standard enables accurate LC-MS/MS MRM method setup, UGT isoform phenotyping (UGT1A1, 1A3, 2B4, 2B15, 2B17), and cross-species toxicokinetic comparisons. Supplied with Certificate of Analysis; stored at -20°C under inert atmosphere for long-term stability.

Molecular Formula C22H33NO8
Molecular Weight 439.5 g/mol
Cat. No. B15344863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylvenlafaxine O-D-glucuronide
Molecular FormulaC22H33NO8
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O
InChIInChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15-,16-,17-,18+,19-,21?/m0/s1
InChIKeyGRDOISGIGBUYGA-UBMBFVTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylvenlafaxine O-D-glucuronide Reference Standard


Desmethylvenlafaxine O-D-glucuronide (CAS 1021933-98-1), also known as O-desmethylvenlafaxine glucuronide, is a primary Phase II glucuronide conjugate of the major active venlafaxine metabolite, O-desmethylvenlafaxine (desvenlafaxine). It belongs to the class of serotonin-norepinephrine reuptake inhibitor (SNRI) drug metabolites and is formed endogenously via UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 [1]. This compound is not a pharmacologically active agent itself but is the principal circulatory and excretory metabolite detected in human plasma and urine following desvenlafaxine administration, serving as a cornerstone for bioanalytical method development, drug metabolism, and pharmacokinetic (DMPK) research [2].

Phase II Glucuronide Reference Standard
LC-MS/MS Bioanalytical Method Development
DMPK & Excretion Pathway Quantification

Why Aglycone Standards Fail to Substitute


Substituting desmethylvenlafaxine O-D-glucuronide with the parent drug O-desmethylvenlafaxine (desvenlafaxine) or other oxidative metabolites like N,O-didesmethylvenlafaxine will result in critical analytical failures. The intact glucuronide conjugate possesses a fundamentally distinct molecular ion mass, MS/MS fragmentation pattern, and chromatographic retention time compared to its aglycone, which is essential for correct multiple reaction monitoring (MRM) transition setup in LC-MS/MS bioanalysis . Pharmacokinetically, the glucuronide constitutes a unique major excretory fraction (~19% of the dose) that is independent of the unchanged drug fraction (~45% of the dose), meaning that only the authentic glucuronide standard can accurately quantify this specific metabolic pathway, a requirement for regulatory-compliant method validation [1]. Furthermore, unlike the aglycone, the glucuronide's physicochemical properties, such as significantly enhanced aqueous solubility and low logP, dictate its purification, handling, and long-term stability storage conditions, as it may degrade under extreme pH or temperature, making its authenticated physical standard non-fungible .

Different MS/MS fragmentation and retention vs. desvenlafaxine may cause misidentification in MRM setup.
Glucuronide represents a distinct excretory fraction; parent standard may not support quantification of this pathway.
Enhanced hydrophilicity alters extraction behavior, limiting direct substitution with aglycone-based methods.

Procurement Evidence: Desmethylvenlafaxine O-D-glucuronide


Dominant Urinary Excretion Profile

In human mass balance studies for desvenlafaxine, the O-glucuronide metabolite represents a substantial and distinct fraction of the administered dose eliminated in urine. This fraction is significantly higher than that of the oxidative metabolite N,O-didesmethylvenlafaxine and is differentiated from the unchanged parent drug [1].

Excretion Fraction
Head-to-head
~19% dose as glucuronide vs. 45% unchanged, <5% oxidative metabolite; 3.8-fold over N,O-didesmethyl
Enables separate quantification of the major Phase II clearance pathway.
Human mass balance study; 72 h urine collection.
Pharmacokinetics Drug Metabolism Excretion

Predominant Plasma Metabolite in Preclinical Models

The Wyeth patent on O-desmethylvenlafaxine metabolites explicitly identifies the O-glucuronide as the single most abundant drug-related compound in both plasma and urine across rat and dog species, surpassing other hydroxylated metabolites which are either undetectable or minor [1].

Plasma Abundance
Direct head-to-head
Predominant drug-related compound in rat and dog plasma; hydroxylated metabolites M1-M6 absent in rat, minor in dog.
Supports systemic exposure interpretation for IVIVE and toxicology.
Rat 20 mg/kg, dog 30 mg/kg oral dose; radiochromatography.
Preclinical Metabolism Toxicology DMPK

Hydrophilicity Shift vs. Aglycone

Conjugation with glucuronic acid fundamentally alters the physicochemical properties of the molecule compared to the parent drug desvenlafaxine, impacting solubility, extraction, and chromatography [1].

Hydrophilicity
Class-level
Water solubility 2.11 g/L; logP -2.1 (vs. desvenlafaxine logP 0.66, Δ -2.76).
High hydrophilicity guides aqueous LC and SPE method development.
Predicted values from HMDB; experimental confirmation may vary.
Physicochemistry Formulation Purification

Essential Bioanalytical Standard for Glucuronide Identity

O-Desmethylvenlafaxine glucuronide is specifically listed and authenticated as a 'Phase-II metabolite standard for toxicology and clinical bioanalysis' used to confirm glucuronide identities and establish MS/MS transitions in LC-MS workflows . Commercial vendors supply it as a fully characterized reference standard compliant with regulatory guidelines for ANDA and NDA submissions [1].

Reference Standard
Method context
Authenticated Phase II metabolite standard for confirming glucuronide identity and MRM transitions in LC-MS.
Supports bioanalytical method validation and metabolite identification.
Commercially supplied as diastereomer mixture; verify lot-specific composition.
Bioanalysis Method Validation Reference Standards

Application Scenarios: Desmethylvenlafaxine O-D-glucuronide


LC-MS/MS Bioanalytical Method Validation

When developing and validating a bioanalytical method for a venlafaxine or desvenlafaxine pharmacokinetic study, the authentic glucuronide standard is non-negotiable. Unlike the parent drug, it provides the exact precursor and product ion masses needed to establish the specific MRM transition for this major metabolite, which accounts for ~19% of the dose [1]. Using desvenlafaxine standard would yield a false negative for this critical metabolic pathway, failing the method's selectivity and accuracy requirements [2].

In Vitro Glucuronidation and DDI Studies

Research aiming to identify the specific UGT isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) responsible for desvenlafaxine clearance requires the glucuronide as a quantitative product standard [1]. The unique hydrophilic properties (logP -2.1) of the conjugate necessitate its use to validate in vitro incubation extraction efficiency, a parameter that cannot be assessed using the more lipophilic aglycone standard [3].

Cross-Species Toxicokinetic Bridging

Because the glucuronide is the predominant drug-related component in rat and dog plasma but hydroxylated metabolites (M1-M6) are absent in rats, toxicokinetic exposure comparisons require separate quantification of this conjugate [1]. Procurement of the glucuronide standard allows for direct cross-species comparison of the primary circulatory metabolite, which is essential for justifying the choice of toxicology species [2].

Phase II Metabolite Stability Testing

Studies investigating the short- and long-term stability of desvenlafaxine metabolites in plasma, urine, or feces under various storage conditions (e.g., freeze-thaw cycles, benchtop stability) need the pure O-glucuronide standard to deconvolve potential degradation back to the aglycone [1]. This ensures that measured concentrations reflect in vivo metabolism rather than ex vivo chemical degradation, a key regulatory expectation [2].

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalytical Method Development
Metabolite-specific MRM transition
Method selectivity and accuracy for glucuronide pathway
In Vitro Glucuronidation & DDI Studies
UGT isoform product quantification
Incubation extraction efficiency and product recovery
Cross-Species Toxicokinetic Bridging
Primary circulatory metabolite standard
Systemic exposure correlation across species
Metabolite Stability Assessment
Authentic glucuronide reference
Discrimination of in vivo metabolism vs. ex vivo degradation
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